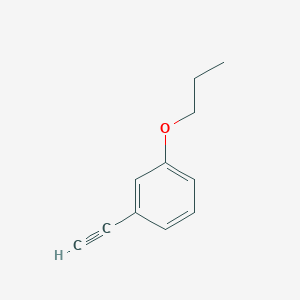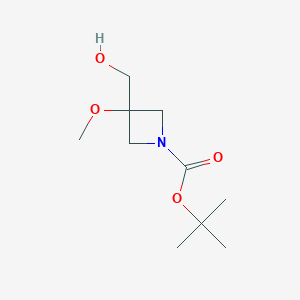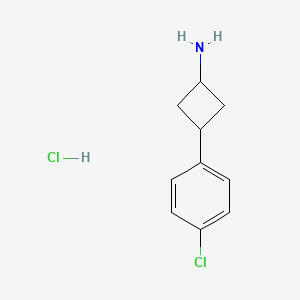
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride
Descripción general
Descripción
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride, commonly known as CCBA, is a synthetic compound that has seen a wide range of applications in scientific research. CCBA is a cyclic compound with a unique structure that makes it useful for various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
CCBA has been used in a variety of scientific research applications. It has been used as a ligand for the binding of copper ions in order to study the copper-catalyzed oxidation of organic compounds. Additionally, CCBA has been used in studies of the synthesis of polymers and other organic compounds. It has also been used in studies of the properties of non-ionic surfactants, as well as in studies of the properties of organic solvents.
Mecanismo De Acción
The mechanism of action of CCBA is not fully understood. However, it is known that CCBA can act as a ligand for copper ions, which can then catalyze the oxidation of organic compounds. Additionally, CCBA has been shown to interact with organic solvents, which can lead to changes in their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCBA have not been studied in detail. However, it is known that CCBA can interact with copper ions, which can then catalyze the oxidation of organic compounds. Additionally, CCBA has been shown to interact with organic solvents, which can lead to changes in their properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCBA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a stable compound that is not easily degraded. Additionally, its unique structure makes it useful for a variety of biochemical and physiological studies. However, CCBA is not suitable for use in drug studies, as it has not been tested for safety or efficacy.
Direcciones Futuras
There are several potential future directions for the use of CCBA in scientific research. It could be used to study the properties of non-ionic surfactants, as well as the synthesis of polymers and other organic compounds. Additionally, it could be used to study the effects of copper-catalyzed oxidation on organic compounds. Finally, CCBA could be used in studies of the properties of organic solvents and other compounds.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSWBXLKAVNJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1803572-27-1 | |
| Record name | Cyclobutanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



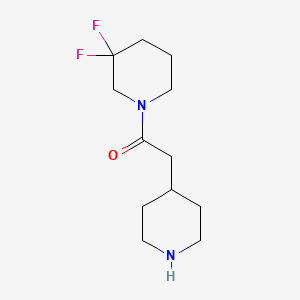

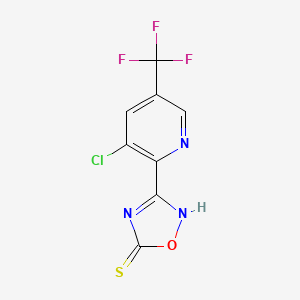


![2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride](/img/structure/B1459388.png)






